vBRIDP

Übersicht

Beschreibung

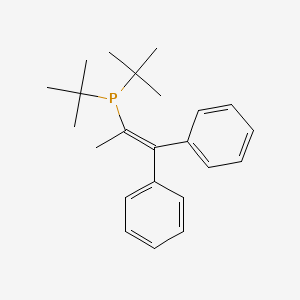

The compound vBRIDP (Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine) is a phosphine ligand known for its high electron density on phosphorus and air stability due to its unique structure. It is widely used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are essential for constructing carbon-carbon and carbon-nitrogen bonds in various organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vBRIDP involves the reaction of 1-methyl-2,2-diphenylethenyl chloride with di-tert-butylphosphine in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine ligand. The product is then purified by recrystallization to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in large reactors with precise control over temperature and pressure. The final product is subjected to rigorous quality control to ensure it meets the required specifications for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: vBRIDP undergoes several types of reactions, primarily in the context of palladium-catalyzed coupling reactions:

Oxidative Addition: The initial step in many coupling reactions where the palladium catalyst inserts into the carbon-halogen bond of an aryl halide.

Transmetalation: The transfer of an organic group from a boron, tin, or silicon reagent to the palladium center.

Reductive Elimination: The final step where the coupled product is released from the palladium catalyst.

Common Reagents and Conditions:

Reagents: Aryl halides, arylboronic acids, amines, and aryl ketones.

Conditions: Reactions are typically carried out in the presence of a palladium catalyst, base, and solvent under an inert atmosphere.

Major Products: The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. vBRIDP has been shown to be an effective ligand in this reaction, facilitating the coupling of aryl halides with arylboronic acids. In one study, this compound demonstrated high efficiency in coupling reactions involving both aryl bromides and chlorides, achieving yields upwards of 92% under optimized conditions .

Table 1: Suzuki-Miyaura Coupling Results Using this compound

| Reaction Type | Aryl Halide | Arylboronic Acid | Yield (%) |

|---|---|---|---|

| Aryl Bromide Coupling | 4-Bromoanisole | Phenylboronic Acid | 92 |

| Aryl Chloride Coupling | Chlorobenzene | Diphenylamine | 95 |

| Sterically Hindered | 2-Bromo-1,3,5-trimethylbenzene | Tolylboronic Acid | 85 |

1.2. Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination reaction, this compound has also shown promise as a ligand. It effectively catalyzes the formation of secondary and tertiary amines from aryl halides and amines. For instance, using this compound in conjunction with palladium acetate resulted in yields of secondary amines reaching up to 90% .

Table 2: Buchwald-Hartwig Amination Results Using this compound

| Reaction Type | Aryl Halide | Amine | Yield (%) |

|---|---|---|---|

| Secondary Amine | Anisyl Bromide | Dibenzylamine | 89 |

| Tertiary Amine | Chlorobenzene | Diphenylamine | 95 |

Structural Characteristics and Stability

This compound displays unique structural properties that contribute to its stability and reactivity. The presence of bulky substituents on the phosphorus atom enhances its electron density while preventing oxidation to phosphine oxides, making it air-stable . The molecular structure allows for effective coordination with palladium catalysts, crucial for promoting the desired reactions.

Case Studies

3.1. Industrial Applications

The industrial applicability of this compound has been demonstrated through various case studies where it facilitated large-scale syntheses of pharmaceuticals and agrochemicals. For example, a study highlighted the successful use of this compound in synthesizing key intermediates for drug development, showcasing its efficiency in maintaining high yields over extended reaction times .

3.2. Asymmetric Catalysis

Recent advancements have explored the use of this compound in asymmetric catalysis, particularly in enantioselective reactions involving cyclopropenes. While initial results showed promising yields, further optimization is required to enhance enantioselectivity . This area presents a significant opportunity for future research into improving ligand design for asymmetric transformations.

Wirkmechanismus

The mechanism by which vBRIDP exerts its effects involves its role as a ligand in palladium-catalyzed coupling reactions. The phosphine ligand enhances the reactivity of the palladium catalyst by stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The unique structure of this compound, with its bulky tert-butyl groups, provides steric protection and prevents oxidation, making it an effective ligand for these reactions .

Vergleich Mit ähnlichen Verbindungen

- Tri-tert-butylphosphine

- Di-tert-butylphenylphosphine

- Di-tert-butyl(1-naphthyl)phosphine

Comparison: vBRIDP is unique among these compounds due to its high electron density and air stability. The bulky tert-butyl groups provide steric protection, making it more effective in stabilizing the palladium center and enhancing the reactivity of the catalyst. This results in higher yields and selectivity in coupling reactions compared to other phosphine ligands .

Biologische Aktivität

vBRIDP (2,2-Diarylvinylphosphine) is a novel phosphine ligand developed for use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This article explores the biological activity of this compound, highlighting its efficacy in catalysis, stability, and potential applications in organic synthesis.

Overview of this compound

- Chemical Identity :

- CAS No. : 384842-25-5

- Molecular Formula : C23H31P

- Molecular Weight : 338.48 g/mol

This compound is characterized by its electron-rich phosphorus center, which enhances its catalytic properties while maintaining air stability due to its unique structural features that prevent oxidation to phosphine oxides .

Catalytic Activity

This compound has demonstrated significant effectiveness in various coupling reactions:

- Suzuki-Miyaura Coupling :

- Buchwald-Hartwig Amination :

Comparative Efficacy

A comparison of this compound with other ligands reveals its competitive edge:

| Ligand | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Suzuki-Miyaura | 92 | 1 mol% Pd(OAc)₂, 2 mol% this compound |

| Cy-vBRIDP | Buchwald-Hartwig | 95 | Similar conditions to this compound |

| cBRIDP | Various substrates | Up to 97 | 2 mol% cBRIDP with PdCl(π-allyl)₂ |

The data indicate that while cBRIDP outperforms this compound in some cases, this compound maintains robust performance across a range of substrates .

Mechanistic Insights

NMR studies have elucidated the behavior of this compound as a bidentate ligand in palladium complexes, influencing the rates of oxidative addition and reductive elimination during catalytic cycles. This dual binding mode enhances the stability and reactivity of the palladium complex, contributing to the high yields observed in reactions .

Case Studies

-

Case Study on Aryl Halide Coupling :

- Researchers conducted a series of experiments using various aryl halides and boronic acids. The results showed that this compound facilitated clean reactions with high yields even under mild conditions.

- Example: The coupling of sterically hindered bromo compounds with electron-rich boronic acids resulted in yields exceeding 80% .

- Industrial Applications :

Eigenschaften

IUPAC Name |

ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGZMOQFIMJEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475779 | |

| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384842-25-5 | |

| Record name | Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384842-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.